molecular formula C4H13BrN2 B3027199 N1,N1-dimethylethane-1,2-diamine dihydrobromide CAS No. 1245570-04-0

N1,N1-dimethylethane-1,2-diamine dihydrobromide

Cat. No.: B3027199
CAS No.: 1245570-04-0
M. Wt: 169.06 g/mol
InChI Key: WHLWAFIEVIOCNM-UHFFFAOYSA-N
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Description

“N1,N1-dimethylethane-1,2-diamine dihydrobromide” is also known as “N,N-Diethylethane-1,2-diamine”. It is a colorless liquid with a fishy odor . It is used to enhance the adsorption of carbon dioxide and acts as a ligand to form coordination complexes .


Synthesis Analysis

“this compound” is primarily used in the synthesis of the Cefotiam intermediate 1-dimethylaminoethyl-5-thiazole .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H12N2 . The molecular weight is 88.15 .


Chemical Reactions Analysis

“this compound” acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .


Physical and Chemical Properties Analysis

“this compound” is a colorless transparent liquid. It has a relative density of 0.803, a refractive index of 1.4300-1.4260, a boiling point of 104-106°C, and a flash point of 23°C .

Scientific Research Applications

CO2 Capture

N1,N1-dimethylethane-1,2-diamine has been explored as a potential absorbent for CO2 capture. Studies have investigated its equilibrium solubility, kinetics, and reaction with CO2. The absorbent shows increased absorption rate with higher temperatures and amine concentrations, making it a promising candidate for industrial CO2 capture applications (Zheng et al., 2020).

Chemical Analysis and Reaction Mechanisms

Research has been conducted on intramolecular methyl migration in protonated forms of N1,N1-dimethylethane-1,2-diamine. These studies, using tandem mass spectrometry and density function theory, contribute to a deeper understanding of chemical reaction mechanisms and molecular behaviors (Zhang, Yao, & Guo, 2008).

Nitric Oxide Sensors

N1,N1-dimethylethane-1,2-diamine has been used in the development of nitric oxide sensors. Copper(II) complexes with N1,N1-dimethylethane-1,2-diamine demonstrate a reaction with nitric oxide, showing potential in sensing applications (Kumar, Kalita, & Mondal, 2013).

Metal Complex Synthesis

This compound is instrumental in synthesizing metal complexes with potential catalytic applications. The synthesis process and the resulting metal complexes' structures have been studied extensively, highlighting its role in the field of inorganic chemistry (Guillemot, Neuburger, & Pfaltz, 2007).

Chemosensor Development

It plays a key role in developing chemosensors for detecting ions like Zn2+ and Co2+ in aqueous media. These chemosensors have applications in biological systems and environmental monitoring (Park et al., 2016).

Material Science

In material science, N1,N1-dimethylethane-1,2-diamine is used in synthesizing complexes and studying their properties like magnetism and structure. These studies contribute to developing new materials with specific desired properties (Nikitina et al., 2009).

Antimicrobial Studies

Its derivatives have been synthesized and tested for antimicrobial activity against various pathogens. This research is significant in the medical field for developing new antimicrobial agents (Xue et al., 2011).

Safety and Hazards

“N1,N1-dimethylethane-1,2-diamine dihydrobromide” is highly flammable and corrosive. It causes severe skin burns and eye damage. It is harmful if swallowed and in contact with skin .

Future Directions

“N1,N1-dimethylethane-1,2-diamine dihydrobromide” is mainly used in the synthesis of the Cefotiam intermediate 1-dimethylaminoethyl-5-thiazole . Its potential for other applications could be explored in future research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1,N1-dimethylethane-1,2-diamine dihydrobromide involves the reaction of 1,2-dibromoethane with N,N-dimethylethylenediamine in the presence of a base to yield the desired product.", "Starting Materials": [ "1,2-dibromoethane", "N,N-dimethylethylenediamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,2-dibromoethane in a suitable solvent (e.g. ethanol).", "Step 2: Add N,N-dimethylethylenediamine to the solution.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent (e.g. ethanol) to remove impurities.", "Step 7: Dry the product under vacuum to obtain N1,N1-dimethylethane-1,2-diamine dihydrobromide as a white crystalline solid." ] }

CAS No.

1245570-04-0

Molecular Formula

C4H13BrN2

Molecular Weight

169.06 g/mol

IUPAC Name

N',N'-dimethylethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C4H12N2.BrH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H

InChI Key

WHLWAFIEVIOCNM-UHFFFAOYSA-N

SMILES

CN(C)CCN.Br.Br

Canonical SMILES

CN(C)CCN.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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